SHP2 Inhibitory Potency vs. CNBDA
BPDA2 exhibits a 54-fold enhancement in SHP2 inhibitory potency relative to its direct parent compound CNBDA. In parallel PTPase assays using DiFMUP as substrate, BPDA2 inhibits SHP2 with an IC₅₀ of 92 nM, whereas CNBDA requires 5 μM to achieve equivalent inhibition [1]. This potency improvement was achieved through rational scaffold optimization guided by in silico molecular modeling of differential free energy of binding to the SHP2 versus SHP1 active sites [2]. Enzyme kinetic analyses confirmed that BPDA2 acts as a competitive inhibitor of SHP2, consistent with active-site binding [3].
| Evidence Dimension | SHP2 enzyme inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 92 nM |
| Comparator Or Baseline | CNBDA: IC₅₀ = 5,000 nM |
| Quantified Difference | 54.3-fold lower IC₅₀ |
| Conditions | In vitro PTPase assay using DiFMUP substrate |
Why This Matters
A 54-fold potency increase directly reduces the compound quantity required to achieve effective SHP2 inhibition in enzymatic assays, lowering procurement volume requirements and enabling experiments at physiologically relevant concentrations.
- [1] Hartman ZR, Geldenhuys WJ, Agazie YM. Novel Small-Molecule Inhibitor for the Oncogenic Tyrosine Phosphatase SHP2 with Anti-Breast Cancer Cell Effects. ACS Omega. 2020;5(39):25113-25124. View Source
- [2] Lade DM, et al. Design and synthesis of improved active-site SHP2 inhibitors with anti-breast cancer cell effects. Eur J Med Chem. 2023 Feb 5;247:115017. View Source
- [3] Lade DM, et al. Design and synthesis of improved active-site SHP2 inhibitors with anti-breast cancer cell effects. Eur J Med Chem. 2023 Feb 5;247:115017. View Source
